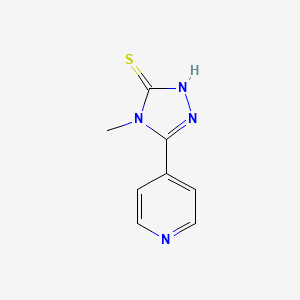

4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDUEIIMRXEFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190024 | |

| Record name | Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-32-2 | |

| Record name | 4-Methyl-5-(pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step synthetic protocol, in-depth analysis of characterization techniques, and a review of its biological significance. The guide emphasizes the rationale behind experimental choices and provides a framework for the successful preparation and validation of this target molecule.

Introduction: The Significance of 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1] This five-membered heterocyclic ring, containing three nitrogen atoms, is a bioisostere for amide and ester groups, enhancing metabolic stability and receptor-binding affinity. The incorporation of a thiol group at the 3-position and a pyridyl moiety at the 5-position of the triazole ring further expands the potential for biological activity, including antimicrobial, antifungal, and anticancer properties.[2][3] The N-methylation at the 4-position can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.

This guide focuses on the synthesis and characterization of this compound, a promising candidate for further investigation in drug discovery programs.

Synthesis of this compound: A Proposed Protocol

The synthesis of the target molecule can be efficiently achieved through a two-step process, commencing with the formation of a thiosemicarbazide intermediate, followed by an intramolecular cyclization. This approach is well-documented for the synthesis of analogous 1,2,4-triazole-3-thiols.[4][5]

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Isonicotinoyl-4-methylthiosemicarbazide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinic acid hydrazide (0.1 mol) in absolute ethanol (100 mL).

-

Addition of Reagent: To this solution, add methyl isothiocyanate (0.1 mol) dropwise at room temperature with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: After completion of the reaction, cool the mixture to room temperature. The white crystalline product of 1-isonicotinoyl-4-methylthiosemicarbazide will precipitate out of the solution.

-

Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: Suspend the synthesized 1-isonicotinoyl-4-methylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

-

Reflux: Heat the mixture to reflux for 6-8 hours. During this time, the solid will gradually dissolve.

-

Acidification: After the reflux is complete, cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of 5-6 using concentrated hydrochloric acid with constant stirring.

-

Isolation of Product: The target compound, this compound, will precipitate as a solid.

-

Purification: Filter the precipitate, wash thoroughly with cold water to remove any inorganic impurities, and then dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Comprehensive Characterization of the Synthesized Compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Spectroscopic Analysis

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Pyridine Protons: Two sets of doublets in the aromatic region (typically δ 7.5-8.8 ppm), corresponding to the α and β protons of the 4-pyridyl ring. N-Methyl Protons: A singlet at approximately δ 3.5-4.0 ppm, integrating to three protons. Thiol Proton: A broad singlet, the chemical shift of which can be variable and may exchange with D₂O, typically in the range of δ 13-14 ppm for the thione tautomer. |

| ¹³C NMR | Pyridine Carbons: Signals in the aromatic region (δ 120-155 ppm). Triazole Carbons: Two signals for the C3 (thione) and C5 carbons of the triazole ring, typically in the range of δ 145-170 ppm. N-Methyl Carbon: A signal in the aliphatic region (δ 30-35 ppm). |

| FTIR (KBr) | N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ (if the thiol-thione tautomerism exists). C=N Stretching: A sharp peak around 1600-1650 cm⁻¹. C=S Stretching: A peak in the region of 1200-1300 cm⁻¹. S-H Stretching: A weak absorption around 2550-2600 cm⁻¹ may be observed for the thiol tautomer.[6] |

| Mass Spectrometry | Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (C₈H₈N₄S = 192.24 g/mol ). Fragmentation Pattern: Characteristic fragmentation of the triazole and pyridine rings. |

Physical Properties

| Property | Measurement |

| Melting Point | Determination of a sharp melting point range indicates the purity of the compound. |

| TLC | A single spot in multiple solvent systems confirms the purity. |

| Elemental Analysis | The calculated and found percentages of C, H, N, and S should be in close agreement (within ±0.4%). |

Biological Significance and Potential Applications

The 1,2,4-triazole scaffold, particularly when functionalized with a 4-pyridyl group, has been extensively investigated for a variety of biological activities. This positions this compound as a molecule with considerable therapeutic potential.

Caption: Potential biological activities of the target molecule.

Antimicrobial and Antifungal Activity

Derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have demonstrated significant in vitro activity against various bacterial and fungal strains.[2][4] The presence of the triazole ring is crucial for this activity, and modifications at the 4-position, such as the methyl group in the target molecule, can influence the spectrum and potency of this activity. The antifungal activity of triazole derivatives is often attributed to their ability to inhibit fungal cytochrome P450 enzymes.[3]

Anticancer Activity

Numerous studies have reported the anticancer potential of 1,2,4-triazole derivatives. The pyridine moiety, in particular, has been incorporated into various anticancer agents. The mechanism of action can vary, but often involves the inhibition of key enzymes or disruption of cellular signaling pathways.

Enzyme Inhibition

The structural features of this compound make it a candidate for enzyme inhibition. The nitrogen atoms of the triazole and pyridine rings, along with the sulfur atom of the thiol group, can act as coordination sites for metal ions in the active sites of metalloenzymes.

Conclusion

This technical guide has outlined a robust and reproducible pathway for the synthesis of this compound. The detailed characterization protocol provides a comprehensive framework for validating the structure and purity of the synthesized compound. The discussion of its biological significance highlights the potential of this molecule as a valuable building block for the development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers in the field and stimulate further investigation into the promising pharmacological properties of this and related 1,2,4-triazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Foreword: The Rationale of Spectroscopic Interrogation

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical exploration of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest due to the prevalence of the 1,2,4-triazole moiety in a wide array of pharmacologically active agents. Our approach is not merely to present data, but to illuminate the logic behind the spectroscopic techniques employed. Each method—from nuclear magnetic resonance to mass spectrometry—offers a unique window into the molecule's structure, connectivity, and electronic environment. By synergistically interpreting the output from these techniques, we can construct a holistic and validated model of the target compound, a critical step in any research and development pipeline. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the comprehensive spectroscopic analysis of this important class of molecules.

Synthesis and Structural Elucidation: Building the Foundation

The journey to understanding a molecule begins with its synthesis. The construction of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core is a well-established route in heterocyclic chemistry, offering a robust platform for generating diverse derivatives.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound typically proceeds through a multi-step sequence, beginning with readily available starting materials. A common and efficient method involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide. This approach is favored for its high yields and the ability to introduce desired substituents at specific positions.

Experimental Protocol: Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols

-

Formation of the Hydrazide: The synthesis often commences with the conversion of a carboxylic acid or its ester derivative (e.g., isonicotinic acid or its ester) to the corresponding hydrazide by reaction with hydrazine hydrate. This step introduces the key N-N bond required for the triazole ring.

-

Thiosemicarbazide Formation: The resulting hydrazide is then reacted with an isothiocyanate (e.g., methyl isothiocyanate) to form a 1,4-disubstituted thiosemicarbazide. This reaction introduces the sulfur atom and the future N4-substituent of the triazole ring.

-

Cyclization: The thiosemicarbazide intermediate is subsequently cyclized in the presence of a base, such as sodium hydroxide or potassium hydroxide. The base facilitates the intramolecular nucleophilic attack of one of the hydrazine nitrogens onto the thiocarbonyl carbon, followed by dehydration to yield the stable 4H-1,2,4-triazole-3-thiol ring system.

This stepwise approach provides excellent control over the final structure, ensuring the desired substituents are correctly placed on the triazole core.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

The Thione-Thiol Tautomerism: A Key Structural Consideration

A critical aspect of the chemistry of 1,2,4-triazole-3-thiols is the potential for thione-thiol tautomerism. The molecule can exist in two interconverting forms: the thione form, characterized by a C=S double bond and an N-H bond, and the thiol form, which contains a C-S single bond and an S-H bond.

Quantum chemical calculations and extensive spectroscopic studies on similar 1,2,4-triazole-3-thione derivatives have consistently shown that the thione form is the more stable tautomer in both the gas phase and in solution[1][2]. This stability is a key factor in interpreting the spectroscopic data, as the observed spectra will reflect the properties of the predominant tautomer.

Diagram of Thione-Thiol Tautomerism

Caption: Equilibrium between the thione and thiol tautomers.

Spectroscopic Analysis: A Multi-faceted Approach to Structure Confirmation

A combination of spectroscopic techniques is employed to unequivocally confirm the structure of this compound. Each method provides complementary information, and together they create a detailed molecular portrait.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular fingerprint.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed under high pressure to form a transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The FT-IR spectrum of this compound provides key evidence for the predominance of the thione tautomer.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3100-2800 | N-H stretching | The presence of a broad N-H stretching band is indicative of the thione form. |

| ~1600 | C=N stretching (triazole and pyridine) | Confirms the presence of the heterocyclic rings. |

| ~1285 | C=S stretching (thiocarbonyl) | A strong band in this region is characteristic of the C=S double bond, further supporting the thione tautomer. |

| No S-H stretch | Absence of a sharp peak around 2550 cm⁻¹ | The lack of a distinct S-H stretching vibration is strong evidence against the thiol tautomer being dominant. |

The presence of a distinct C=S stretching vibration and the absence of a significant S-H stretching band are compelling evidence for the thione form being the major contributor to the tautomeric equilibrium[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired at a specific frequency (e.g., 300 MHz for ¹H).

¹H NMR Data Interpretation:

The ¹H NMR spectrum provides a wealth of information about the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5-14.5 | singlet | 1H | N-H | The downfield chemical shift is characteristic of a proton on a nitrogen atom within a heterocyclic ring. |

| ~8.7 | doublet | 2H | Pyridine H-2, H-6 | Protons adjacent to the nitrogen in the pyridine ring are deshielded. |

| ~7.8 | doublet | 2H | Pyridine H-3, H-5 | Protons further from the nitrogen in the pyridine ring are less deshielded. |

| ~3.5 | singlet | 3H | N-CH₃ | The singlet multiplicity indicates no adjacent protons. |

¹³C NMR Data Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-175 | C=S | The thiocarbonyl carbon is highly deshielded and appears far downfield. |

| ~150 | Triazole C-5 | The carbon atom attached to the pyridine ring. |

| ~150 | Pyridine C-2, C-6 | Carbon atoms adjacent to the nitrogen in the pyridine ring. |

| ~145 | Triazole C-3 | The carbon atom of the C=S group. |

| ~122 | Pyridine C-3, C-5 | Carbon atoms further from the nitrogen in the pyridine ring. |

| ~30-35 | N-CH₃ | The methyl carbon attached to the triazole nitrogen. |

The predicted chemical shift of the C=S carbon is a particularly important diagnostic peak for confirming the thione tautomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Ionization: The molecules are ionized, usually by protonation to form [M+H]⁺ ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

-

Fragmentation (MS/MS): The molecular ion can be selected and fragmented to provide structural information.

Data Interpretation:

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 193.05. The fragmentation pattern of 1,2,4-triazoles can be complex but often involves characteristic losses.

Diagram of a Potential Fragmentation Pathway

Caption: A simplified representation of potential mass spectral fragmentation.

Common fragmentation pathways for substituted 1,2,4-triazoles include cleavage of the triazole ring and loss of substituents[4]. Analysis of the fragmentation pattern can help to confirm the connectivity of the molecule.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of absorption bands are characteristic of the chromophores present.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., ethanol or methanol).

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm).

Data Interpretation:

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic pyridine and triazole rings. Studies on similar triazole-thiones indicate that the thione tautomer typically exhibits an absorption maximum between 300 and 400 nm, attributed to the n → π* transition of the C=S group[1]. In contrast, the thiol tautomer would be expected to absorb below 300 nm. The observation of a significant absorption band in the 300-400 nm region would provide further corroborating evidence for the predominance of the thione form.

Conclusion: A Coherent Structural Narrative

The comprehensive spectroscopic analysis of this compound provides a self-validating and coherent picture of its molecular structure. The synthetic route ensures the correct regiochemistry, and the combined data from IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy unequivocally confirm the identity of the compound. A crucial takeaway from this analysis is the predominance of the thione tautomer, a finding supported by multiple spectroscopic techniques. This in-depth understanding of the molecule's structure and properties is the bedrock upon which further research, such as the exploration of its biological activity or its application in materials science, can be confidently built.

References

- 1. 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: synthesis, experimental and theoretical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

Biological activity of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol derivatives

An In-depth Technical Guide to the Biological Activity of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol Derivatives

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This guide focuses on a specific, highly potent subclass: this compound and its derivatives. These compounds, characterized by the presence of a pyridine ring and a reactive thiol group, have emerged as promising candidates in the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents.[4][5][6] This document provides a comprehensive overview of the synthesis, key biological activities, and structure-activity relationships (SAR) of these derivatives. We will delve into the causality behind experimental designs, present detailed protocols for biological evaluation, and summarize key data to provide researchers and drug development professionals with a thorough understanding of this compound class's therapeutic potential.

The 1,2,4-Triazole Scaffold: A Cornerstone of Medicinal Chemistry

Five-membered heterocyclic rings containing three nitrogen atoms, such as 1,2,4-triazoles, are central to the development of modern pharmaceuticals.[7] Their unique chemical properties, including the ability to participate in hydrogen bonding and coordinate with metal ions, allow them to bind effectively to a wide range of biological targets.[7][8] The incorporation of a sulfur atom in the form of a thiol or thione group further enhances their biological potency and provides a reactive handle for synthetic modification.[2][9]

The specific inclusion of a 4-pyridyl moiety at the 5-position and a methyl group at the 4-position of the triazole ring introduces distinct electronic and steric features that have been shown to modulate biological activity significantly. This guide will explore the synthesis of this core and the diverse biological activities exhibited by its derivatives.

Core Synthesis Strategy and Derivative Elaboration

The synthesis of the 4-substituted-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol core is a well-established, multi-step process that offers high yields and accessible starting materials. The general pathway is a robust and reliable method for generating the central scaffold, which can then be derivatized at the thiol position.

Synthesis Protocol: this compound

The synthesis begins with a commercially available starting material, isonicotinic acid hydrazide (isoniazid), and proceeds through the formation of a dithiocarbazate salt, followed by cyclization.

Step 1: Synthesis of Potassium 2-(Isonicotinoyl)hydrazine-1-carbodithioate

-

Dissolve isonicotinic acid hydrazide (0.1 mol) in a solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL). The use of a strong base like KOH is essential to deprotonate the hydrazide, making it a more potent nucleophile.

-

Cool the mixture to below 10°C in an ice bath. This temperature control is critical to manage the exothermic reaction with carbon disulfide.

-

Add carbon disulfide (CS₂) (0.15 mol) dropwise with constant stirring over 30 minutes.

-

Continue stirring the reaction mixture for 4-6 hours at room temperature.

-

Collect the precipitated potassium salt by filtration, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum.[4]

Step 2: Cyclization to form 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

-

Reflux a suspension of the potassium salt (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) for 8-10 hours.[4][10] During this step, hydrogen sulfide gas (H₂S) is evolved, indicating the progress of the cyclization. This step must be performed in a well-ventilated fume hood.

-

Cool the reaction mixture and acidify with concentrated HCl to a pH of 5-6.

-

The resulting precipitate is filtered, washed thoroughly with cold water, and recrystallized from ethanol to yield the 4-amino triazole intermediate.[10]

Step 3: Synthesis of the Final Core (Hypothetical Methylation) While direct methylation of the 4-amino group is complex, a more common and versatile approach involves starting with methylhydrazine instead of hydrazine hydrate in the cyclization step, or by synthesizing the 4-alkyl-5-pyridyl-triazole-thiol from a 4-alkylthiosemicarbazide precursor. A general synthesis for a 4-alkyl derivative is outlined below.[1]

-

React an acid hydrazide with an alkyl isothiocyanate to form a 1-acyl-4-alkylthiosemicarbazide.

-

Cyclize the thiosemicarbazide intermediate by refluxing in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) for 3-4 hours.[1][11]

-

Cool the solution and acidify with a dilute acid (e.g., HCl) to precipitate the final 4-alkyl-5-substituted-4H-1,2,4-triazole-3-thiol.[11]

The thiol group (-SH) of the resulting triazole exists in tautomeric equilibrium with its thione form (-C=S). This reactive thiol is an excellent nucleophile, providing a key site for derivatization, typically through S-alkylation or condensation reactions.[12]

Key Biological Activities and Evaluation Protocols

Derivatives of the 4-pyridyl-1,2,4-triazole-3-thiol scaffold exhibit a remarkable range of biological activities. The selection of substituents attached to the core structure, often at the thiol group or the 4-position amine, is a critical determinant of potency and selectivity.[4]

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent activity of these compounds against various pathogenic bacteria and fungi.[7] The mechanism of antifungal action for triazoles is often attributed to the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the enzyme's active site.

This protocol is a standard method for quantifying the in vitro antimicrobial activity of novel compounds. Its reliability stems from the use of standardized microbial inocula and positive controls, ensuring reproducible and comparable results.

-

Preparation of Compound Stock: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. DMSO is the solvent of choice for poorly water-soluble organic compounds, but a vehicle control (DMSO alone) is mandatory to rule out solvent-induced toxicity.

-

Microplate Preparation: Dispense 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) into each well of a 96-well microtiter plate.

-

Serial Dilution: Add the compound stock solution to the first well and perform a two-fold serial dilution across the plate to achieve a range of concentrations.

-

Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Controls: Include a positive control (a known antibiotic/antifungal like streptomycin or ketoconazole), a negative control (broth with inoculum, no compound), and a vehicle control (broth with inoculum and the highest concentration of DMSO used).[13]

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

The following table summarizes the reported MIC values for various derivatives, illustrating the impact of different substituents.

| Compound ID | Substituent (at 4-amino position) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |

| 4c | 4-Hydroxybenzylidene | 16 | 20 | >100 | >100 | [4] |

| 4e | 4-Bromobenzylidene | 60 | 65 | 24 | 32 | [4] |

| Standard | Streptomycin / Ketoconazole | 10 | 12 | 15 | 18 | [4][13] |

Expert Insight: The data suggests that electron-donating groups (like -OH) on the benzylidene moiety may enhance activity against Gram-positive bacteria, while electron-withdrawing halogens (like -Br) appear to confer better antifungal properties.[4] This highlights a common strategy in medicinal chemistry: fine-tuning the electronic properties of a lead compound to optimize its activity against different targets.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines.[5][14][15] The proposed mechanisms are diverse and include the induction of apoptosis and inhibition of key cellular processes like tubulin polymerization.[10][16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, B16F10 melanoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[5][15]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (dissolved in DMSO) for 48-72 hours. Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

| Compound ID | Substituent (at thiol position) | Cell Line | IC₅₀ (µM) | Reference |

| TP6 | 4-Bromobenzyl | B16F10 (Melanoma) | 41.12 | [5][15] |

| TP(X) | Other Benzyl Derivatives | B16F10 (Melanoma) | 43-61 | [5][15] |

| C2 | Fused Triazolo-thiadiazole | MCF-7 (Breast) | Promising Activity | [10] |

Expert Insight: The presence of a bromo-substituted benzyl group attached via the thio-linker appears to be particularly effective against melanoma cells.[5][15] Further studies have shown that some derivatives can induce apoptosis by affecting the levels of key proteins like cytochrome C and activating caspases, suggesting a specific mechanism of action beyond general toxicity.[10]

Enzyme Inhibition

The 1,2,4-triazole-3-thiol moiety is an effective metal-chelating pharmacophore, making its derivatives potent inhibitors of metalloenzymes.[17] This activity is particularly relevant in the context of overcoming antibiotic resistance, where metallo-β-lactamases (MBLs) like NDM-1 and VIM-2 are major threats. These enzymes hydrolyze β-lactam antibiotics, rendering them ineffective.

Docking studies and experimental data suggest that the triazole derivatives can effectively inhibit MBLs. The deprotonated thiol group and a nitrogen atom from the triazole ring coordinate with the two zinc ions (Zn1 and Zn2) in the enzyme's active site.[17] This chelation blocks the active site, preventing the hydrolysis of antibiotic substrates like meropenem.

| Compound ID | Target Enzyme | Kᵢ (µM) | Reference |

| CP 22 | NDM-1 | 42.7 | [17] |

| CP 35 | NDM-1 | 25.8 | [17] |

Expert Insight: The introduction of a trifluoromethyl group at the 5-position of the triazole ring (compound CP 35 vs. CP 22) improved inhibitory activity against NDM-1.[17] This demonstrates that even subtle modifications to the core heterocycle can significantly enhance binding affinity and inhibitory potency.

Structure-Activity Relationship (SAR) Summary

Based on the available literature, several key structural features govern the biological activity of this compound derivatives:

-

The 4-Pyridyl Moiety: This group is a critical pharmacophore, likely involved in hydrogen bonding and contributing to the overall electronic character of the molecule.

-

The Thiol/Thione Group: This is the primary site for derivatization. S-alkylation with substituted benzyl groups is a common and effective strategy. The nature of the substituent on the benzyl ring (e.g., halogens, hydroxyl groups) directly modulates the potency and selectivity of the biological activity.[4][5]

-

The N4-Substituent: While this guide focuses on the 4-methyl derivative, modifications at this position (e.g., with an amino group that is further derivatized to form Schiff bases) are crucial for tuning activity.[4] Different benzylidene substituents on the 4-amino group can dictate whether the compound has stronger antibacterial or antifungal effects.

-

The C5-Substituent: Modifications at this position, such as adding a trifluoromethyl group, can enhance enzyme inhibition, likely by improving interactions within the enzyme's binding pocket.[17]

Future Perspectives

The this compound scaffold is a rich source of biologically active compounds. While extensive in vitro data exists, future research should focus on several key areas:

-

Lead Optimization: Systematically exploring the substitution patterns on the S-linked aryl rings and at the N4-position to improve potency and reduce off-target effects.

-

In Vivo Studies: Promising candidates from in vitro screens must be advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism of Action Studies: For anticancer derivatives, further investigation is needed to fully elucidate the specific cellular pathways they modulate.

-

Synergistic Studies: For MBL inhibitors, evaluating their ability to restore the activity of existing β-lactam antibiotics against resistant bacterial strains is a critical next step.[17]

The versatility and potent activity of these triazole derivatives ensure they will remain an area of intense interest for the discovery of next-generation therapeutic agents.

References

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 10. amhsr.org [amhsr.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. isres.org [isres.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Foreword: Charting a Course into the Molecular Labyrinth

In the landscape of contemporary drug discovery, the 1,2,4-triazole scaffold stands as a cornerstone of medicinal chemistry, lauded for its versatile pharmacological profile.[1][2][3] The specific embodiment of this scaffold in 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol presents a compelling case for in-depth mechanistic exploration. This guide eschews a conventional, linear narrative in favor of a multi-pronged, investigative approach that mirrors the iterative nature of modern pharmacological research. We will first postulate a series of plausible mechanisms of action, drawing upon the rich tapestry of data available for analogous structures. Subsequently, we will delineate a rigorous, self-validating experimental framework designed to systematically interrogate these hypotheses. This document is intended for the discerning researcher, scientist, and drug development professional, offering not just a repository of information, but a strategic blueprint for discovery.

Section 1: The Molecular Dossier: Postulating the Bio-Activity of a Triazole Thiol

The chemical architecture of this compound, characterized by a triazole core, a thione/thiol tautomeric group, a methyl substituent at the N4 position, and a pyridyl moiety at C5, suggests a rich potential for biological interactions. Based on extensive literature on related 1,2,4-triazole derivatives, we can hypothesize a dual-pronged mechanism of action, encompassing both anticancer and antimicrobial activities.[1][4][5][6][7]

The Anticancer Hypothesis: A Multi-Target Assault

The anticancer potential of 1,2,4-triazole derivatives is well-documented, with several compounds exhibiting potent cytotoxic effects against various cancer cell lines.[1][5][8] For our subject molecule, we propose a multi-faceted mechanism targeting key cellular processes dysregulated in cancer.

-

Kinase Inhibition: The triazole ring is a known pharmacophore capable of interacting with the ATP-binding pocket of various kinases.[9][10][11] We hypothesize that this compound acts as an inhibitor of protein kinases crucial for cancer cell proliferation and survival, such as Aurora kinases or Src kinase.[9][10] The pyridyl group may contribute to the binding affinity and selectivity through hydrogen bonding or pi-stacking interactions within the kinase domain.[12][13][14]

-

DNA Intercalation and Damage: Certain triazole compounds have been shown to interact with DNA, leading to cell cycle arrest and apoptosis.[15][16][17][18][19] The planar structure of the triazole and pyridyl rings could facilitate intercalation between DNA base pairs, disrupting DNA replication and transcription.

-

Induction of Apoptosis: Independent of direct DNA interaction, the compound may trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[19]

The Antimicrobial Hypothesis: Disrupting Microbial Viability

The 1,2,4-triazole-3-thiol moiety is a recurring motif in compounds with significant antimicrobial activity.[4][6][20][21][22][23] Our hypothesis for the antimicrobial mechanism of action centers on the disruption of essential microbial processes.

-

Enzyme Inhibition: The thiol group can act as a key interacting moiety with microbial enzymes, potentially inhibiting metabolic pathways crucial for survival.

-

Disruption of Cell Wall Integrity: The compound may interfere with the synthesis of the microbial cell wall, leading to loss of structural integrity and cell lysis.

Section 2: The Investigator's Roadmap: A Framework for Mechanistic Validation

To systematically test our hypotheses, a tiered experimental approach is proposed, progressing from broad phenotypic screening to specific target identification and validation.

Tier 1: Phenotypic Screening - Establishing the Biological Activity Profile

The initial step is to confirm and quantify the hypothesized anticancer and antimicrobial activities using a panel of well-established in vitro assays.[24][25][26][27][28][29][30][31][32]

Experimental Protocols:

-

Anticancer Activity Screening:

-

Cell Viability Assays (MTT/MTS): A range of human cancer cell lines (e.g., breast, colon, lung, melanoma) and a non-cancerous control cell line (e.g., fibroblasts) will be treated with serial dilutions of the compound.[1][26][31][33] The IC50 values will be determined to assess cytotoxicity and selectivity.[1]

-

Apoptosis Assay (Annexin V/PI Staining): Flow cytometry will be used to quantify the induction of apoptosis in cancer cells treated with the compound.[19]

-

Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry will be employed to determine if the compound induces cell cycle arrest at specific phases.

-

-

Antimicrobial Activity Screening:

-

Broth Microdilution Assay: The Minimum Inhibitory Concentration (MIC) will be determined against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi.[24][27][28][29][32]

-

Disk Diffusion Assay: This will provide a qualitative assessment of the antimicrobial activity and can be used for initial screening against a broader range of microorganisms.[24][27][28][29]

-

Data Presentation:

| Assay | Cell Line/Microorganism | Metric | Result |

| MTT Assay | MCF-7 (Breast Cancer) | IC50 (µM) | |

| MTT Assay | HCT116 (Colon Cancer) | IC50 (µM) | |

| MTT Assay | A549 (Lung Cancer) | IC50 (µM) | |

| MTT Assay | IGR39 (Melanoma) | IC50 (µM) | [1] |

| MTT Assay | Normal Fibroblasts | IC50 (µM) | |

| Broth Microdilution | Staphylococcus aureus | MIC (µg/mL) | |

| Broth Microdilution | Escherichia coli | MIC (µg/mL) | |

| Broth Microdilution | Candida albicans | MIC (µg/mL) |

Logical Workflow for Phenotypic Screening:

Caption: Tier 1 Experimental Workflow.

Tier 2: Target Deconvolution - Identifying the Molecular Interactors

Once significant biological activity is confirmed, the next crucial step is to identify the direct molecular targets of the compound.

Experimental Protocols:

-

Affinity-Based Pull-Down Assays:

-

Synthesis of an Affinity Probe: A derivative of the compound will be synthesized with a linker and an affinity tag (e.g., biotin) that does not disrupt its biological activity.

-

Pull-Down and Mass Spectrometry: The biotinylated probe will be immobilized on streptavidin beads and incubated with cell lysates.[34] Bound proteins will be eluted, separated by SDS-PAGE, and identified by mass spectrometry.[34][35][36]

-

-

Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[34][36] Cell lysates will be treated with the compound, followed by digestion with a protease. The remaining proteins will be analyzed by mass spectrometry to identify those protected by the compound.[34]

Logical Workflow for Target Identification:

Caption: Tier 2 Experimental Workflow.

Tier 3: Target Validation and Mechanistic Elucidation

The final tier focuses on validating the identified targets and elucidating the downstream signaling pathways affected by the compound.

Experimental Protocols:

-

In Vitro Enzyme Inhibition Assays: If a kinase is identified as a target, its enzymatic activity will be measured in the presence of varying concentrations of the compound to determine the IC50 of inhibition.[9][31][33]

-

DNA Binding Studies:

-

UV-Visible Spectroscopy and Fluorescence Spectroscopy: These techniques will be used to study the interaction of the compound with DNA, providing information on the binding mode (intercalation or groove binding) and binding affinity.[18]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy will be employed to assess conformational changes in DNA upon binding of the compound.

-

-

Western Blot Analysis: The effect of the compound on the phosphorylation status of downstream targets of an identified kinase or on the expression levels of apoptosis-related proteins will be assessed by Western blotting.

Signaling Pathway Visualization:

Caption: Hypothesized Kinase Inhibition Pathway.

Section 3: Synthesis and Conclusion: From Hypothesis to Understanding

This technical guide has laid out a comprehensive and logical framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to specific target identification and validation, researchers can build a robust and evidence-based understanding of how this promising molecule exerts its biological effects. The proposed experimental workflows, grounded in established methodologies, provide a clear and actionable path for investigation. The convergence of data from these multi-tiered experiments will ultimately reveal the therapeutic potential and molecular intricacies of this intriguing triazole derivative.

References

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Review on Design and Development of Pyridyl Triazole Derivatives | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triazole-Modified Nucleic Acids for the Application in Bioorganic and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 10.1039/C4RA04084H | Studies on the synthesis of a sugar triazole based ligand for protein and DNA binding† | chem960.com [chem960.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis, DNA-binding abilities and anticancer activities of triazole-pyrrolo[2,1-c][1,4]benzodiazepines hybrid scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 27. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. noblelifesci.com [noblelifesci.com]

- 31. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 32. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 33. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

Discovery of antimicrobial properties of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Antimicrobial Properties of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The relentless evolution of drug-resistant pathogens necessitates a paradigm shift in our approach to discovering and developing new antimicrobial agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising area of research due to their diverse and potent biological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound, outlining its synthesis, methods for evaluating its antimicrobial efficacy, and its potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the fight against infectious diseases.

Synthesis and Structural Elucidation of this compound

The synthesis of this compound can be approached through established methods for constructing the 1,2,4-triazole ring system. A plausible and efficient synthetic route commences from isonicotinic acid hydrazide, a readily available starting material. The rationale behind this multi-step synthesis is the systematic construction of the triazole core followed by N-methylation.

Proposed Synthetic Pathway

The synthesis can be logically divided into three key steps, each with a clear objective:

-

Formation of the 1,3,4-Oxadiazole Intermediate: Isonicotinic acid hydrazide is first reacted with carbon disulfide in an alcoholic potassium hydroxide solution. This reaction proceeds via a dithiocarbazate salt, which upon heating, cyclizes to form 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.[3] This intermediate is a crucial precursor for the triazole ring.

-

Conversion to the 4-Amino-1,2,4-triazole Core: The oxadiazole intermediate is then treated with hydrazine hydrate. This step involves a ring transformation where the oxadiazole ring is opened and subsequently recyclizes to form the more stable 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[3][4]

-

N-Methylation to Yield the Final Compound: The final step involves the selective methylation of the 4-amino group. This can be achieved using a suitable methylating agent such as methyl iodide in the presence of a base. It is important to note that while this is a standard approach, reaction conditions would need to be optimized to ensure selective N-methylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

-

Dissolve isonicotinic acid hydrazide (10 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Add potassium hydroxide (15 mmol) to the solution and stir until dissolved.

-

Slowly add carbon disulfide (15 mmol) to the mixture at room temperature.

-

Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and acidify with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the pure oxadiazole intermediate.

Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

-

Suspend the 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (5 mmol) in ethanol (30 mL).

-

Add hydrazine hydrate (10 mmol) to the suspension.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with ethanol, and dried to obtain the 4-amino-1,2,4-triazole derivative.[3]

Step 3: Synthesis of this compound

-

Dissolve the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (2 mmol) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (3 mmol), to the solution.

-

Add methyl iodide (2.5 mmol) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the final product.

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and arrangement of protons, including the methyl group and the pyridine ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as the C=N of the triazole ring and the S-H or C=S tautomeric forms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

In-Vitro Evaluation of Antimicrobial Activity

A critical step in characterizing a novel compound is to determine its spectrum and potency of antimicrobial activity. Standardized in-vitro methods provide a reliable and reproducible means of assessing this.[5][6]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[7]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar Well Diffusion Assay

The agar well diffusion method is a preliminary test to assess the antimicrobial activity of a compound. It provides a qualitative measure of the compound's ability to inhibit microbial growth.[5]

Experimental Protocol: Agar Well Diffusion

-

Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and uniformly spread a standardized microbial suspension over the surface.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

-

Compound Addition: Add a known concentration of the test compound solution to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Data Presentation: Hypothetical Antimicrobial Activity

The following table illustrates how the antimicrobial activity data for this compound could be presented.

| Microorganism | Type | MIC (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive | 16 | 18 |

| Bacillus subtilis | Gram-positive | 32 | 15 |

| Escherichia coli | Gram-negative | 64 | 12 |

| Pseudomonas aeruginosa | Gram-negative | >128 | - |

| Candida albicans | Fungus | 8 | 22 |

| Aspergillus niger | Fungus | 16 | 19 |

Potential Mechanisms of Antimicrobial Action

The 1,2,4-triazole nucleus is a key pharmacophore in several clinically used antifungal agents, such as fluconazole and itraconazole.[8] These drugs exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.[8] It is plausible that this compound shares a similar mechanism of action against fungal pathogens.

Proposed Antifungal Mechanism

Caption: Proposed inhibition of fungal ergosterol biosynthesis.

Potential Antibacterial Mechanisms

The antibacterial activity of triazole derivatives is often attributed to a multi-modal action, which is advantageous in combating drug resistance.[9] Potential mechanisms include:

-

Enzyme Inhibition: Inhibition of crucial bacterial enzymes such as DNA gyrase or dihydrofolate reductase.[9]

-

Disruption of Cell Membrane Integrity: Interaction with the phospholipid bilayer, leading to increased permeability and cell death.

-

Generation of Reactive Oxygen Species (ROS): Induction of oxidative stress within the bacterial cell.[9]

Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel antimicrobial agents. Its structural similarity to known antifungal drugs suggests a potential mechanism of action, while the broader class of triazoles has demonstrated a wide range of antibacterial activities. Future research should focus on a comprehensive evaluation of its in-vitro and in-vivo efficacy, toxicity profiling, and detailed mechanism of action studies. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be crucial in optimizing the antimicrobial potency and selectivity of this compound class. The insights gained from such investigations will be invaluable in the rational design of next-generation antimicrobial therapeutics.

References

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Investigating the Antioxidant Potential of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: A Methodological and Mechanistic Blueprint

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1] This has propelled the search for novel antioxidant agents capable of mitigating ROS-induced damage. Among synthetic heterocyclic compounds, 1,2,4-triazole derivatives have emerged as a promising class, demonstrating a wide spectrum of biological activities.[2][3] This guide focuses on a specific molecule, 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, outlining a comprehensive strategy to rigorously evaluate its antioxidant potential. We will move beyond simple screening to establish a robust, multi-faceted approach, combining chemical and cell-based assays to provide a holistic understanding of its efficacy and potential mechanisms of action. This document is intended to serve as a practical blueprint for researchers in medicinal chemistry and drug development.

Rationale: The Structural Promise of a Triazole-Thiol Scaffold

The therapeutic potential of 1,2,4-triazole derivatives is well-documented, with various analogues exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[2] Their antioxidant capacity is an area of growing interest.[1][3] The structure of this compound presents two key pharmacophoric features that justify its investigation as an antioxidant:

-

The 1,2,4-Triazole Core: This heterocyclic ring is not merely a scaffold but an active contributor to biological activity. Its unique electronic configuration can participate in stabilizing free radicals.[2]

-

The Thiol (-SH) Group: The presence of a thiol moiety is a strong indicator of potential antioxidant activity. Thiols can readily donate a hydrogen atom to quench free radicals, a primary mechanism of radical scavenging. This action is analogous to that of well-understood phenolic antioxidants, which act via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[4][5]

This structural combination suggests that the target molecule could function as a potent free radical scavenger, warranting a systematic and rigorous evaluation.

Phase 1: Foundational In Vitro Chemical Assays

The initial phase of investigation involves assessing the compound's intrinsic radical-scavenging and reducing capabilities using established chemical assays. It is crucial to employ multiple assays with different mechanisms to build a comprehensive activity profile.[6] We will utilize the DPPH, ABTS, and FRAP assays, selected for their complementary insights and reproducibility.[7]

Principle and Experimental Causality

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow that is monitored spectrophotometrically.[8] It is a rapid and simple primary screen for radical scavenging.[9]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. This assay is advantageous as the ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[10] Using both DPPH and ABTS provides a more complete picture, as some antioxidants may react differently with these two distinct radical species.[6]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, FRAP measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[8][10] This assay exclusively measures electron transfer capacity and provides a direct assessment of the compound's reducing power.[9]

Experimental Workflow: Chemical Assays

Detailed Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) from the stock. Prepare identical dilutions for a standard antioxidant like Ascorbic Acid or Trolox.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each sample or standard dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

For the control, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

A_control is the absorbance of the control.

-

A_sample is the absorbance of the test compound or standard.

-

-

Data Analysis: Plot the % Scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation

All quantitative results from the chemical assays should be summarized for clear comparison.

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (mM Fe(II)/mM) |

| This compound | Experimental Value | Experimental Value | Experimental Value |

| Trolox (Standard) | 25.5 ± 1.2 | 15.8 ± 0.9 | 1.8 ± 0.1 |

| Ascorbic Acid (Standard) | 45.1 ± 2.5 | 30.2 ± 1.8 | 2.2 ± 0.2 |

Table 1: Hypothetical summary of in vitro antioxidant activity. IC₅₀ values represent the concentration for 50% inhibition. FRAP values are expressed as ferrous iron equivalents.

Phase 2: Biologically Relevant Cell-Based Assays

While chemical assays are essential for initial screening, they lack biological relevance as they do not account for cellular uptake, distribution, and metabolism.[11] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant activity within a live cell model.[12][13]

Principle of the CAA Assay

The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[12] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS (induced by a generator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[14] An effective antioxidant will enter the cell and quench these ROS, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[11][15] This method provides a more biologically significant measure of antioxidant potential.

Experimental Workflow: CAA Assay

Detailed Protocol: CAA Assay

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will achieve >90% confluence after 24 hours.

-

Treatment:

-

Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

-

Treat the cells for 1 hour with medium containing the test compound at various concentrations, alongside a standard like Quercetin.

-

-

Probe Loading: Remove the treatment medium, wash with PBS, and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 60 minutes at 37°C.

-

ROS Induction and Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add 100 µL of the free radical initiator AAPH (600 µM) to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the fluorescence kinetics plot for each sample and control.

-

Calculate the CAA unit using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100

-

∫SA is the integrated area under the sample curve.

-

∫CA is the integrated area under the control curve.

-

-

Express results as Quercetin Equivalents (QE) by comparing the CAA units of the test compound to a standard curve generated with Quercetin.

-

Data Presentation

| Compound | Concentration (µM) | CAA Value (µmol QE / 100 µmol) |

| This compound | 10 | Experimental Value |

| 50 | Experimental Value | |

| 100 | Experimental Value | |

| Quercetin (Standard) | 50 | 45.6 ± 3.1 |

Table 2: Hypothetical summary of Cellular Antioxidant Activity. Data is expressed in micromoles of Quercetin Equivalents (QE) per 100 micromoles of the test compound.

Mechanistic Interpretation

The collective data from these assays allows for a well-grounded interpretation of the compound's antioxidant mechanism.

-

Strong activity in DPPH and ABTS assays would point towards a potent radical scavenging ability, likely through a Hydrogen Atom Transfer (HAT) mechanism facilitated by the thiol group.[4][5]

-

High FRAP value would confirm a strong capacity for Single Electron Transfer (SET).[9]

-

Significant CAA value would validate that the compound is bioavailable to the cell and can effectively neutralize intracellular ROS, which is the most critical finding for potential therapeutic development.[11]

Conclusion and Future Directions

This guide presents a structured, multi-tiered strategy for the comprehensive evaluation of this compound as a novel antioxidant. By integrating foundational chemical assays with a biologically relevant cell-based model, this approach provides robust and actionable data for drug development professionals. Positive results would establish this compound as a viable lead candidate. Subsequent research should focus on elucidating its effects on specific intracellular antioxidant pathways (e.g., Nrf2 activation), conducting further mechanistic studies such as metal chelation assays, and initiating preliminary safety and toxicity profiling.

References

- 1. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. isres.org [isres.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. ijpsonline.com [ijpsonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

- 13. mdpi.com [mdpi.com]

- 14. bioivt.com [bioivt.com]

- 15. zen-bio.com [zen-bio.com]

Methodological & Application

Application Note & Synthesis Protocol: 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for conferring a wide range of biological activities and unique chemical properties.[1][2][3] This application note provides a detailed, two-step protocol for the synthesis of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, a key building block for the development of novel pharmaceutical agents and functional materials. The synthesis begins with the formation of an N-acylthiosemicarbazide intermediate from isonicotinic acid hydrazide and methyl isothiocyanate, followed by a base-catalyzed intramolecular cyclization. This guide explains the causality behind critical process parameters, offers a self-validating methodology with characterization checkpoints, and provides troubleshooting insights for researchers, chemists, and drug development professionals.

Introduction & Significance